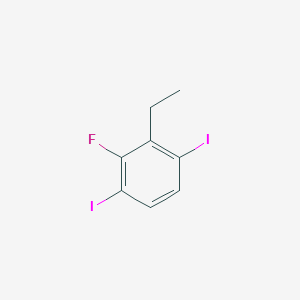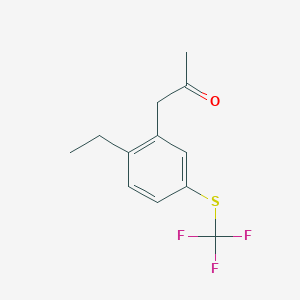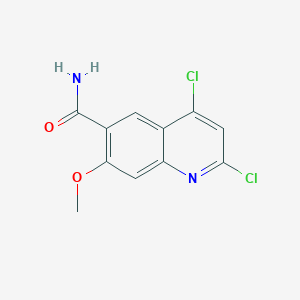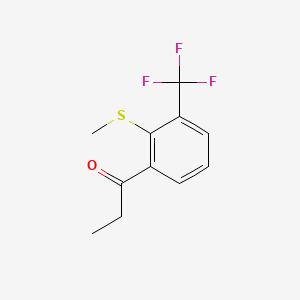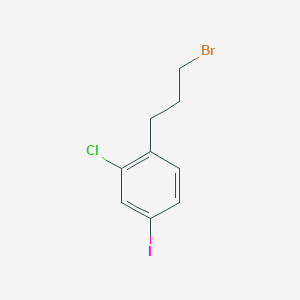
1-(3-Bromopropyl)-2-chloro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The process may involve:
Halogenation: Chlorination and iodination of a benzene ring using reagents such as chlorine gas (Cl₂) and iodine (I₂) in the presence of a catalyst.
Alkylation: Introduction of the bromopropyl group through a nucleophilic substitution reaction using 1,3-dibromopropane and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-chloro-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of less halogenated or dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: A halogenated alkane with similar reactivity but lacks the aromatic ring.
2-Chloro-4-iodotoluene: An aromatic compound with similar halogenation but different alkyl substitution.
1-(3-Bromopropyl)-4-iodobenzene: A closely related compound with a different position of the chlorine atom.
Uniqueness
1-(3-Bromopropyl)-2-chloro-4-iodobenzene is unique due to the specific arrangement of halogen atoms and the presence of the bromopropyl group
Propiedades
Fórmula molecular |
C9H9BrClI |
|---|---|
Peso molecular |
359.43 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-chloro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clave InChI |
SOISSPUYWNJQQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


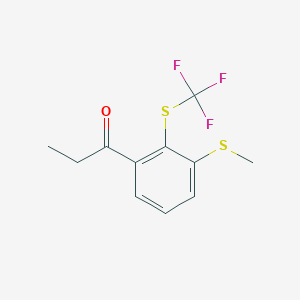
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
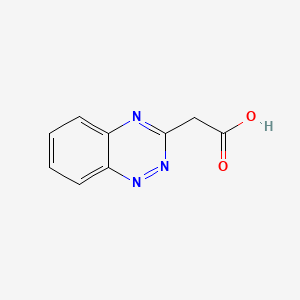
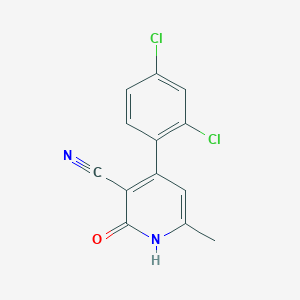
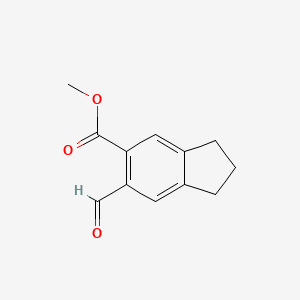
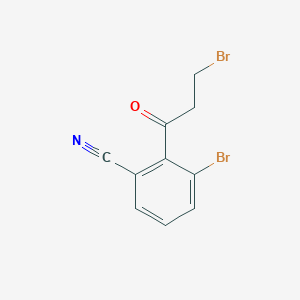
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)
